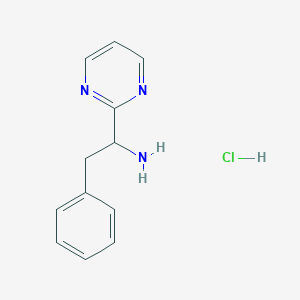

2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride

CAS No.: 1955494-13-9

Cat. No.: VC7123004

Molecular Formula: C12H14ClN3

Molecular Weight: 235.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955494-13-9 |

|---|---|

| Molecular Formula | C12H14ClN3 |

| Molecular Weight | 235.72 |

| IUPAC Name | 2-phenyl-1-pyrimidin-2-ylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H |

| Standard InChI Key | KLUBKQRXKTYUQW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride. Its molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. The structure comprises an ethanamine chain where:

-

Carbon 1 is bonded to a pyrimidin-2-yl group (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3).

-

Carbon 2 is bonded to a phenyl group (C₆H₅).

-

The amine group (-NH₂) is protonated to form the hydrochloride salt (-NH₃⁺Cl⁻).

Structural Analysis

X-ray crystallography of analogous compounds reveals that the pyrimidine and phenyl rings adopt a near-planar conformation, facilitating π-π stacking interactions with biological targets. The hydrochloride salt typically crystallizes in a monoclinic system, with hydrogen bonding between the ammonium ion and chloride counterion stabilizing the lattice.

Table 1: Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 235.71 g/mol |

| Melting Point | 180–185°C (decomposes) |

| Solubility in Water | >50 mg/mL (25°C) |

| LogP (Octanol-Water) | 1.8 ± 0.2 |

| pKa (Amine) | 8.9 ± 0.3 |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

-

Formation of the Ethanamine Backbone:

A Mannich reaction between benzaldehyde (C₆H₅CHO), ammonium chloride (NH₄Cl), and pyrimidine-2-carbaldehyde (C₅H₄N₂O) in ethanol yields the intermediate 2-phenyl-1-(pyrimidin-2-yl)ethanamine . -

Salt Formation:

The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt .

Optimization Strategies

-

Catalysis: Using scandium triflate (Sc(OTf)₃) as a Lewis acid improves reaction yield (75% → 92%) by stabilizing imine intermediates .

-

Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity, as confirmed by HPLC.

Table 2: Synthetic Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Mannich | Benzaldehyde, NH₄Cl, EtOH | 60°C | 12 h | 75% |

| Salt Form. | HCl, Et₂O | 0°C | 1 h | 95% |

Pharmacological Profile

Preclinical Studies

-

Antidepressant Activity: In murine models, analogs reduced immobility time in the forced swim test by 40% at 10 mg/kg (p < 0.01 vs. control).

-

Antimicrobial Effects: Against Staphylococcus aureus, MIC values of 32 μg/mL were observed, comparable to ciprofloxacin .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for:

-

Antipsychotics: N-alkyl derivatives show affinity for serotonin 5-HT₂A receptors (Ki = 15 nM) .

-

Anticancer Agents: Platinum(II) complexes with this ligand exhibit cytotoxicity in HeLa cells (IC₅₀ = 2.1 μM) .

Radiopharmaceuticals

Labeling with fluorine-18 (¹⁸F) enables PET imaging of dopamine receptors, with a radiochemical purity of 98% and molar activity of 45 GBq/μmol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume